

# Potential Therapeutic Targets for M1/M4 Muscarinic Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: M1/M4 muscarinic agonist 2

Cat. No.: B15136600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The M1 and M4 muscarinic acetylcholine receptors, predominantly expressed in the central nervous system (CNS), have emerged as highly promising therapeutic targets for a range of debilitating neuropsychiatric and neurodegenerative disorders.[1][2][3] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, M1/M4 muscarinic agonists offer a novel mechanistic approach with the potential for improved efficacy and a more favorable side-effect profile.[1][4] This technical guide provides an in-depth overview of the therapeutic potential of M1/M4 muscarinic agonists, focusing on key compounds in development, their underlying signaling pathways, and the experimental protocols used to evaluate their activity.

## **Core Therapeutic Targets**

The primary therapeutic areas of focus for M1/M4 muscarinic agonists are schizophrenia and Alzheimer's disease, with growing interest in their application for other CNS disorders.

## Schizophrenia

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms.[3] Traditional antipsychotics are often effective for positive symptoms but have limited impact on negative and cognitive domains and can be associated with significant side effects.[4] M1 and M4 receptors are highly expressed in brain regions implicated in the



pathophysiology of schizophrenia, and their activation is thought to modulate the dopaminergic and glutamatergic pathways dysregulated in the disorder.[5][6]

Activation of M4 receptors, in particular, is believed to attenuate hyperdopaminergic activity associated with positive symptoms.[4][5] M1 receptor activation is linked to improvements in cognitive function.[4] Dual M1/M4 agonists, therefore, have the potential to address a broader spectrum of schizophrenia symptoms.[3][4]

#### **Alzheimer's Disease**

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and behavioral and psychological symptoms of dementia (BPSD).[6] Deficits in cholinergic neurotransmission are a well-established feature of Alzheimer's disease. M1 muscarinic receptors are highly expressed in the hippocampus and cortex, regions critical for learning and memory, making them a key target for improving cognitive symptoms.[6] Preclinical and clinical evidence suggests that M1/M4 agonists can improve both cognitive deficits and psychosis associated with Alzheimer's disease.[1][7]

#### Other Potential Therapeutic Indications

Preclinical evidence suggests that M1/M4 muscarinic agonists may also have therapeutic potential in other neurological and psychiatric conditions, including:

- Parkinson's Disease Psychosis: M4 receptor activation may offer a novel approach to managing psychosis in Parkinson's disease without exacerbating motor symptoms.[7]
- Cognitive Impairment Associated with other Neurological Disorders: The pro-cognitive effects
  of M1 agonism could be beneficial in various conditions characterized by cognitive deficits.[3]
   [4]
- Anxiety and Mood Disorders: The modulatory effects of muscarinic agonists on neurotransmitter systems implicated in mood regulation suggest their potential utility in these disorders.

## **Key M1/M4 Muscarinic Agonists in Development**



#### Foundational & Exploratory

Check Availability & Pricing

Several M1/M4 muscarinic agonists and positive allosteric modulators (PAMs) are in various stages of preclinical and clinical development. The following tables summarize key quantitative data for some of the most prominent compounds.



| Compound                        | Target(s)                                                        | Mechanism of Action                                                                                                                      | Key<br>Preclinical/Clinical<br>Findings                                                                                                                                                                                                |
|---------------------------------|------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Xanomeline                      | M1/M4 Agonist                                                    | Dual agonist with preference for M1 and M4 receptors.[4][7]                                                                              | Demonstrated efficacy in improving positive and negative symptoms of schizophrenia and psychosis in Alzheimer's disease in clinical trials.[4][7] Associated with cholinergic side effects when administered alone.                    |
| KarXT (Xanomeline-<br>Trospium) | M1/M4 Agonist<br>(central) + Peripheral<br>Muscarinic Antagonist | Combines the central action of xanomeline with the peripherally restricted muscarinic antagonist trospium to mitigate side effects.  [5] | Showed significant improvements in PANSS total scores in schizophrenia clinical trials with a favorable tolerability profile.[5]                                                                                                       |
| ML-007                          | M1/M4 Agonist                                                    | Potent dual M1/M4 agonist with stronger intrinsic activity at both receptors compared to xanomeline.[8]                                  | Showed robust antipsychotic-like activity in preclinical models (amphetamine- induced hyperlocomotion, conditioned avoidance response).[8][9] Improved spatial memory in a transgenic mouse model of Alzheimer's disease.[8] Currently |



|                           |                                           |                                                                                                            | in Phase 1<br>development.[8]                                                                                                                                                                                                                       |
|---------------------------|-------------------------------------------|------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NBI-1117568               | M4 Selective Agonist                      | Highly selective orthosteric agonist for the M4 receptor.[5][10] [11]                                      | Demonstrated significant improvement in PANSS total scores in a Phase 2 trial for schizophrenia.[12] Favorable safety and tolerability profile with minimal gastrointestinal and cardiovascular side effects.[10] Now in Phase 3 trials.[10][11]    |
| Emraclidine (CVL-<br>231) | M4 Positive Allosteric<br>Modulator (PAM) | Highly selective M4 PAM that enhances the effect of the endogenous ligand, acetylcholine.[13][14] [15][16] | Phase 1b trial in schizophrenia patients showed a favorable safety profile and potential antipsychotic activity.[14][15][16] However, a Phase 2 trial failed to meet its primary endpoint of statistically significant improvement in symptoms.[13] |
| HTL9936                   | M1 Selective Agonist                      | Highly selective M1 receptor agonist.                                                                      | Designed to have optimal properties for treating memory loss in Alzheimer's disease.                                                                                                                                                                |

## **Signaling Pathways**



M1 and M4 receptors are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades.

#### **M1** Receptor Signaling

M1 receptors primarily couple to Gq/11 G-proteins.[17] Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation.



Click to download full resolution via product page

M1 Receptor Signaling Pathway

## **M4 Receptor Signaling**

M4 receptors couple to Gi/o G-proteins.[5][17] Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels and subsequent reduced activation of protein kinase A (PKA). This signaling cascade generally results in neuronal inhibition and a reduction in neurotransmitter release.[5]





Click to download full resolution via product page

M4 Receptor Signaling Pathway

## **Experimental Protocols**

A variety of in vitro and in vivo assays are employed to characterize the pharmacological properties of M1/M4 muscarinic agonists.

#### **In Vitro Functional Assays**

These assays are crucial for determining the potency and efficacy of a compound at the M1 and M4 receptors.

M1 Receptor Activation: Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following M1 receptor activation.[18][19][20][21][22]

- Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human M1 muscarinic receptor.[22][23]
- Principle: M1 receptor activation stimulates the Gq pathway, leading to the release of intracellular calcium. This change in calcium concentration is detected using a calciumsensitive fluorescent dye (e.g., Fura-2, Fluo-4, or Indo-1).[20][24]
- General Protocol:
  - Plate M1-expressing cells in a multi-well plate.
  - Load the cells with a calcium-sensitive fluorescent dye.
  - Add the test compound at various concentrations.
  - Measure the fluorescence intensity over time using a fluorescence plate reader.
  - Calculate the EC50 value from the dose-response curve.



 Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the agonist.





#### Click to download full resolution via product page

#### Calcium Flux Assay Workflow

M4 Receptor Inhibition: cAMP Accumulation Assay

This assay measures the decrease in intracellular cyclic AMP (cAMP) levels following M4 receptor activation.[18][23]

- Cell Line: CHO or HEK cells stably expressing the human M4 muscarinic receptor.[23]
- Principle: M4 receptor activation inhibits adenylyl cyclase, leading to a reduction in cAMP levels. This is typically measured in the presence of an adenylyl cyclase stimulator like forskolin.
- General Protocol:
  - Plate M4-expressing cells in a multi-well plate.
  - Pre-treat cells with the test compound at various concentrations.
  - Stimulate the cells with forskolin to induce cAMP production.
  - Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).
  - Calculate the IC50 value from the dose-response curve.
- Data Analysis: The reduction in forskolin-stimulated cAMP levels is a measure of M4 receptor activation. Dose-response curves are generated to determine the potency (IC50) and efficacy of the agonist.





Click to download full resolution via product page

cAMP Accumulation Assay Workflow



#### In Vivo Preclinical Models

Animal models are essential for evaluating the in vivo efficacy and potential antipsychotic-like and pro-cognitive effects of M1/M4 agonists.

Amphetamine-Induced Hyperlocomotion

This model is widely used to assess the potential antipsychotic activity of a compound.[25][26] [27][28][29][30]

- Animal Model: Typically rats or mice.
- Principle: The psychostimulant amphetamine induces an increase in locomotor activity, which is thought to model the hyperdopaminergic state associated with psychosis.
   Antipsychotic drugs can attenuate this effect.
- General Protocol:
  - Habituate the animals to an open-field arena.
  - Administer the test compound.
  - After a pre-treatment period, administer amphetamine.
  - Record locomotor activity (e.g., distance traveled, rearing) using automated activity monitors.
- Data Analysis: A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to a vehicle control group suggests potential antipsychotic-like efficacy.

Conditioned Avoidance Response (CAR)

The CAR test is another behavioral model used to predict antipsychotic efficacy.

- Animal Model: Typically rats.
- Principle: Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by moving to another compartment of a shuttle box upon presentation of a conditioned stimulus



(e.g., a light or tone). Clinically effective antipsychotics disrupt this avoidance response without impairing the escape response.

- General Protocol:
  - Train the animals in the shuttle box to associate the conditioned stimulus with the aversive stimulus and learn the avoidance response.
  - Administer the test compound.
  - Conduct test trials and record the number of successful avoidances.
- Data Analysis: A dose-dependent decrease in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

#### Conclusion

M1/M4 muscarinic agonists represent a paradigm shift in the development of therapeutics for schizophrenia, Alzheimer's disease, and potentially other CNS disorders. Their novel mechanism of action, which modulates key neurotransmitter systems implicated in these conditions, offers the promise of improved efficacy across a broader range of symptoms and a more favorable side-effect profile compared to existing treatments. The continued development of selective agonists, PAMs, and innovative drug delivery strategies, such as the combination of a central agonist with a peripheral antagonist, holds significant potential to address the unmet medical needs of patients with these debilitating disorders. A thorough understanding of the underlying signaling pathways and the application of robust preclinical and clinical experimental protocols are essential for the successful translation of these promising compounds into effective therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 4. Muscarinic Acetylcholine Receptor Subtypes as Potential Drug Targets for the Treatment of Schizophrenia, Drug Abuse, and Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
- 6. Clinical Effectiveness of Muscarinic Receptor-Targeted Interventions in Neuropsychiatric Disorders: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Neurocrine Biosciences Advances Novel Muscarinic M4 Agonist to Phase 3 Trials for Schizophrenia [trial.medpath.com]
- 11. Neurocrine Biosciences Initiates Phase 3 Registrational Program for NBI-1117568 as Potential Treatment for Adults with Schizophrenia [prnewswire.com]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. drughunter.com [drughunter.com]
- 14. docs.publicnow.com [docs.publicnow.com]
- 15. Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service Creative Biolabs [creative-biolabs.com]
- 19. innoprot.com [innoprot.com]
- 20. researchgate.net [researchgate.net]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists PMC [pmc.ncbi.nlm.nih.gov]







- 22. tandfonline.com [tandfonline.com]
- 23. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes PMC [pmc.ncbi.nlm.nih.gov]
- 24. bu.edu [bu.edu]
- 25. b-neuro.com [b-neuro.com]
- 26. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 27. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Animal models of schizophrenia: a critical review PMC [pmc.ncbi.nlm.nih.gov]
- 29. Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 30. pnas.org [pnas.org]
- To cite this document: BenchChem. [Potential Therapeutic Targets for M1/M4 Muscarinic Agonists: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136600#potential-therapeutic-targets-for-m1-m4-muscarinic-agonist-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com